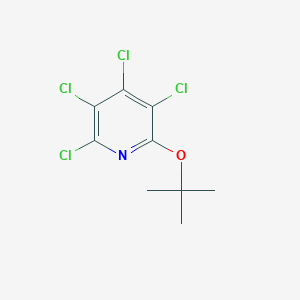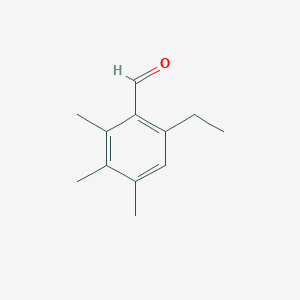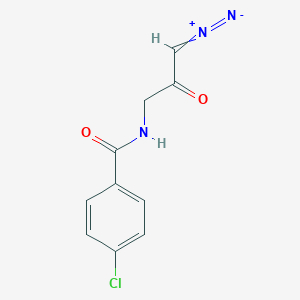![molecular formula C18H16O2S2 B14380925 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid CAS No. 89863-90-1](/img/structure/B14380925.png)
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,3-dithiane ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid typically involves the formation of the 1,3-dithiane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety can be introduced through various organic reactions, such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, participating in various biochemical reactions. The benzoic acid moiety can interact with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
- 4-[(1,3-Dithian-2-ylidene)methyl]benzoic acid
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzaldehyde
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol
Uniqueness: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is unique due to the presence of both the dithiane ring and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research.
Propriétés
Numéro CAS |
89863-90-1 |
|---|---|
Formule moléculaire |
C18H16O2S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
4-[1,3-dithian-2-ylidene(phenyl)methyl]benzoic acid |
InChI |
InChI=1S/C18H16O2S2/c19-17(20)15-9-7-14(8-10-15)16(13-5-2-1-3-6-13)18-21-11-4-12-22-18/h1-3,5-10H,4,11-12H2,(H,19,20) |
Clé InChI |
WMSCLXXTFJWIFR-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)


![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)


![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)

